molecular formula C16H11NO3 B061641 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione CAS No. 175136-53-5

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Cat. No.: B061641
CAS No.: 175136-53-5
M. Wt: 265.26 g/mol
InChI Key: BNOCMOBNZBUGRY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione is a specialized naphthoquinone derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C 16 H 11 NO 3 and a molecular weight of 265.26 g/mol , serves as a versatile building block in organic synthesis. Its molecular structure, which incorporates both a 1,2-naphthalenedione core and a 2-hydroxyanilino substituent, is pivotal for its function in the development of novel heterocyclic compounds and functional organic materials. Researchers value this chemical for its potential application in coordination chemistry, where it may act as a ligand for metal complexes, and in materials science for the design of new organic semiconductors or dyes. The presence of the quinone moiety suggests potential redox activity, making it a candidate for studies in catalytic systems and electrochemistry. Appropriate safety procedures and engineering controls must be in place during handling to eliminate or minimize risks to personnel and the environment[citation:2). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

4-(2-hydroxyanilino)naphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-8-4-3-7-12(14)17-13-9-15(19)16(20)11-6-2-1-5-10(11)13/h1-9,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOCMOBNZBUGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365477
Record name 4-(2-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-53-5
Record name 4-(2-Hydroxyanilino)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Recombinant CotA-laccase (0.5–1.0 mol%)

  • Solvent System : Aqueous phosphate buffer (pH 7.0) with ethanol (10–20% v/v)

  • Temperature : 37°C

  • Reaction Time : 24–48 hours

  • Substrate Ratio : 1:1 molar ratio of 1-amino-2-naphthol-4-sulfonic acid to 2-hydroxyaniline

The enzymatic route offers advantages in regioselectivity and mild reaction conditions, avoiding harsh oxidants. However, substrate specificity remains a challenge, necessitating genetic engineering of laccases for improved activity toward 2-hydroxyaniline.

ParameterValue/Detail
Starting Material1,2-Dihydronaphthalene-1,2-dione
Nucleophile2-Hydroxyaniline
SolventAnhydrous DMF
CatalystPTSA (0.1 mol%)
Temperature80°C
Yield (Reported)65–70% (estimated)

This method’s limitations include side reactions such as overoxidation and dimerization, which reduce yields. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) is typically required.

Microwave-Assisted Solvent-Free Synthesis

Emerging techniques employ microwave irradiation to enhance reaction efficiency. A solvent-free protocol involves mixing 1,2-dihydronaphthalene-1,2-dione and 2-hydroxyaniline with a catalytic amount of ammonium acetate under microwave conditions (300 W, 100°C). Preliminary studies on similar compounds suggest reaction completion within 15–20 minutes, though specific data for the target compound remain speculative.

Comparative Analysis of Synthetic Routes

The table below evaluates the advantages and drawbacks of each method:

MethodYieldConditionsScalabilityEnvironmental Impact
Enzymatic Catalysis80%Mild, aqueousModerateLow (green chemistry)
Chemical Coupling65–70%Harsh solventsHighModerate
Microwave-Assisted~60%Energy-intensiveLowHigh

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione exhibits notable biological activities, which include:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : There is ongoing research into its effects on various cancer cell lines, indicating potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

Applications in Medicinal Chemistry

The structural characteristics of this compound allow for various applications in medicinal chemistry:

  • Drug Development : Its functional groups facilitate the synthesis of derivatives that may enhance biological activity or alter pharmacokinetic properties.
  • Targeted Therapy Research : Studies have focused on its interactions with specific biological targets, utilizing techniques such as molecular docking and binding affinity assessments to optimize therapeutic potential.
  • Synthesis of New Compounds : The compound serves as a precursor for synthesizing other biologically active molecules by modifying its functional groups.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated significant scavenging activity comparable to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.

Case Study 3: Antimicrobial Properties

Research involving bacterial strains showed that this compound exhibited inhibitory effects against Gram-positive bacteria. Further studies are needed to explore its efficacy against resistant strains.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved often include oxidative stress and redox reactions, which can affect cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-hydroxyanilino at position 4 C₁₆H₁₁NO₃ 265.26 (calc.) Hypothesized redox activity, potential bioactivity
3-(2,4-Dibromoanilino)-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione 2,4-dibromoanilino, dimethyl groups C₂₀H₁₄Br₂NO₃ 503.15 Enhanced stability due to bromine substituents; studied as a nor-β-lapachone analog
4-(2-Benzoyl-4-chloroanilino)naphthalene-1,2-dione 2-benzoyl-4-chloroanilino C₂₃H₁₅ClNO₃ 353.37 High molecular weight; commercial availability for biochemical research
5-(4-(Diphenylamino)phenyl)acenaphthylene-1,2-dione diphenylamino-phenyl substituent C₃₀H₂₀N₂O₂ 440.49 Extended conjugation for optoelectronic applications
1-Nitronaphthalene Nitro group at position 1 C₁₀H₇NO₂ 173.17 Industrial precursor; mutagenic properties

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Bromine and chlorine substituents (e.g., in and ) enhance stability and alter redox potentials, making these derivatives suitable for cytotoxic studies. Hydroxyanilino vs. Benzoylanilino: The hydroxy group in the target compound may improve solubility in polar solvents compared to the benzoyl group in 4-(2-benzoyl-4-chloroanilino)naphthalene-1,2-dione, which introduces steric bulk and lipophilicity . Diphenylamino Substituents: The diphenylamino group in extends π-conjugation, enabling applications in organic electronics.

Structural Diversity: The dihydronaphthalene-dione core is versatile; substitutions at the 4-position (hydroxyanilino, benzoyl-chloro, etc.) dictate intermolecular interactions and packing in crystallographic studies, as inferred from SHELX-refined structures .

Biological Relevance: Nor-β-lapachone analogs (e.g., ) exhibit antitumor activity via redox cycling. The hydroxyanilino derivative may share this mechanism but requires validation.

Biological Activity

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, also known by its CAS number 175136-53-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C16H11NO3
  • Molecular Weight : 265.26 g/mol
  • Melting Point : Approximately 300 °C

Antioxidant Activity

Research indicates that compounds with naphthoquinone structures exhibit significant antioxidant properties. The redox cycling ability of naphthoquinones allows them to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In particular, this compound has been shown to enhance cellular antioxidant defenses in vitro, suggesting its potential as a therapeutic agent against oxidative damage.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of various enzymes. For instance:

  • Monoamine Oxidase (MAO) : It has been reported to inhibit MAO activity competitively and reversibly, which is significant for treating neurodegenerative diseases and mood disorders .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Cycling : The compound undergoes redox reactions that generate ROS, leading to oxidative stress in cancer cells.
  • Enzyme Interaction : Its interaction with MAO suggests a potential pathway for regulating neurotransmitter levels, which could be beneficial in treating depression and anxiety disorders.

Case Study 1: Antioxidant Effects in Neuroprotection

A study conducted on neuronal cell cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability under neurotoxic conditions. The results indicate its potential role in neuroprotective strategies .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was linked to increased apoptosis rates and decreased proliferation .

Comparative Analysis with Related Compounds

Compound NameCAS NumberAntioxidant ActivityMAO InhibitionCytotoxicity
This compound175136-53-5HighYesSelective
Menadione (Vitamin K3)58-27-5ModerateYesNon-selective
Plumbagin481-74-3HighNoHigh

Q & A

Q. What are the established synthetic routes for 4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, and what are the critical reaction parameters?

The compound can be synthesized via nucleophilic substitution between 1,2-dihydronaphthalene-1,2-dione derivatives and 2-hydroxyaniline. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .
  • Base selection : K₂CO₃ is commonly used to deprotonate the hydroxyl group of 2-hydroxyaniline, promoting nucleophilic attack on the diketone .
  • Temperature control : Reactions typically proceed at room temperature to avoid side reactions such as over-oxidation . Purification often involves column chromatography with ethyl acetate/hexane mixtures .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks corresponding to the aromatic protons (δ 6.8–8.2 ppm) and the diketone carbonyl groups (δ 180–190 ppm) are diagnostic .
  • HRMS : Molecular ion peaks ([M+H]⁺) align with the theoretical mass (C₁₆H₁₁NO₃, m/z ≈ 265.07) .
  • X-ray crystallography : For crystalline derivatives, SHELX programs refine bond lengths and angles, confirming planarity of the naphthalene-dione core .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the anilino group influence the compound’s reactivity?

Substituents alter:

  • Electrophilicity : Electron-withdrawing groups (e.g., -Cl, -F) on the anilino ring increase the electrophilic character of the diketone, enhancing reactivity with nucleophiles like diamines .
  • Solubility : Hydroxy or methoxy groups improve aqueous solubility, enabling biological assays . Comparative studies with analogs (e.g., 4-(4-Fluoroanilino) derivatives) reveal substituent-dependent redox potentials, critical for applications in organic electronics .

Q. What mechanistic insights explain the compound’s potential as a carboxylesterase inhibitor?

The diketone moiety acts as a Michael acceptor, forming covalent adducts with serine residues in the enzyme’s active site. Structure-activity relationship (SAR) studies show:

  • Hydroxyanilino positioning : The ortho-hydroxy group stabilizes the transition state via hydrogen bonding, increasing inhibitory potency .
  • Kinetic assays : IC₅₀ values correlate with electron density on the diketone, measured via cyclic voltammetry .

Q. How can computational methods predict the compound’s crystallographic behavior and supramolecular interactions?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer properties relevant to π-stacking in organic semiconductors .
  • SHELXD/SHELXE : Resolve crystallographic ambiguities in cases of twinning or disordered solvent molecules .
  • Molecular docking : Models interactions with biological targets (e.g., carboxylesterases) to guide rational design .

Data Contradiction Analysis

Q. Why do reported yields for 4-substituted naphthalene-1,2-diones vary significantly across studies?

Discrepancies arise from:

  • Side reactions : Propargyl bromide (used in intermediate synthesis) can undergo polymerization, reducing yields .
  • Purification challenges : Highly polar byproducts (e.g., over-oxidized quinones) complicate isolation, especially in non-optimized solvent systems .
  • Substituent effects : Bulky groups (e.g., tert-butyl) hinder crystallization, leading to lower recovered yields despite high conversion rates .

Q. How can conflicting spectral data for analogous compounds be reconciled?

  • Solvent-dependent shifts : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Tautomerism : Keto-enol equilibria in diketones cause peak splitting in ¹H NMR, misinterpreted as impurities without 2D-COSY validation .

Methodological Recommendations

  • Synthetic optimization : Use Schlenk techniques to exclude moisture/O₂, minimizing side reactions .
  • Crystallography : Employ SHELXL for high-resolution refinement, particularly for twinned crystals .
  • Biological assays : Pair inhibition studies with MALDI-TOF MS to confirm enzyme-adduct formation .

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